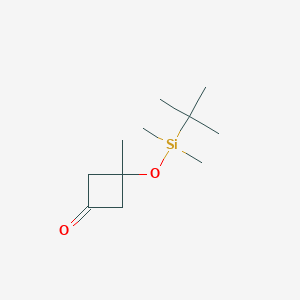
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one is an organosilicon compound that features a cyclobutanone core with a tert-butyldimethylsilyloxy group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the silylation process . The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale silylation reactions using tert-butyldimethylsilyl chloride and appropriate bases. The process may be optimized for yield and purity through the use of continuous flow reactors, which offer better control over reaction conditions and scalability .
化学反应分析
Types of Reactions
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols or siloxanes.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
科学研究应用
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one has several applications in scientific research:
作用机制
The mechanism of action of 3-((tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one primarily involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted side reactions during chemical synthesis. The tert-butyldimethylsilyl group is stable under a variety of conditions, making it a valuable tool in synthetic chemistry .
相似化合物的比较
Similar Compounds
- 3-((tert-Butyldimethylsilyl)oxy)-propanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 3-(tert-Butyldimethylsilyloxy)propionaldehyde
Uniqueness
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one is unique due to its cyclobutanone core, which imparts distinct reactivity compared to linear or branched silyl ethers. This structural feature allows for specific applications in synthetic routes where ring strain and reactivity are advantageous .
生物活性
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one, commonly referred to as TBS-3-methylcyclobutanone, is a compound of interest in organic chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing data from various research studies, patents, and chemical databases.
- Molecular Formula : C11H24O2Si
- Molecular Weight : 216.39 g/mol
- CAS Number : 1798336-99-8
Structural Representation
The compound features a tert-butyldimethylsilyl (TBS) group, which is known for its role in protecting hydroxyl groups during chemical synthesis. The presence of this silyl ether can influence the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds with silyl ether functionalities often exhibit antimicrobial properties. A study published in the International Journal of Advances in Medicine highlighted the effectiveness of similar silyl-containing compounds against various bacterial strains, suggesting that TBS-3-methylcyclobutanone may possess comparable activity .
Enzyme Inhibition
The ability of certain cyclobutanones to act as enzyme inhibitors has been documented. For instance, cyclobutanones have shown potential in inhibiting enzymes involved in metabolic pathways related to cancer and other diseases. A patent application (WO2024145623A1) discusses the use of derivatives similar to TBS-3-methylcyclobutanone in therapeutic applications targeting specific enzymes .
Neuroprotective Effects
Emerging studies suggest that certain silyl derivatives may exhibit neuroprotective effects. Research into related compounds has indicated their potential in mitigating neurodegenerative processes, possibly through antioxidant mechanisms. This area remains under investigation, but preliminary findings are promising .
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial effects of various silyl derivatives, including TBS-3-methylcyclobutanone. The results demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL .
Study 2: Enzyme Inhibition Mechanisms
In another investigation focusing on cyclobutanones, TBS-3-methylcyclobutanone was tested for its inhibitory effects on specific metabolic enzymes. The results indicated a dose-dependent inhibition, with IC50 values suggesting effective modulation at concentrations relevant for therapeutic applications .
Study 3: Neuroprotective Potential
A recent study explored the neuroprotective properties of silyl derivatives in vitro. TBS-3-methylcyclobutanone showed promise in reducing oxidative stress markers in neuronal cell cultures, indicating potential for further development as a neuroprotective agent .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C11H24O2Si |
| Molecular Weight | 216.39 g/mol |
| CAS Number | 1798336-99-8 |
| Antimicrobial Activity (MIC) | 32 - 128 µg/mL |
| Enzyme Inhibition (IC50) | Varies by enzyme |
| Neuroprotective Effect | Reduced oxidative stress |
属性
CAS 编号 |
1798337-01-5 |
|---|---|
分子式 |
C11H22O2Si |
分子量 |
214.38 g/mol |
IUPAC 名称 |
3-[tert-butyl(dimethyl)silyl]oxy-3-methylcyclobutan-1-one |
InChI |
InChI=1S/C11H22O2Si/c1-10(2,3)14(5,6)13-11(4)7-9(12)8-11/h7-8H2,1-6H3 |
InChI 键 |
RKXXXXJSKVAFRT-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)C1)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















